molecular formula C16H16O4S B12461888 (3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone

(3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone

Cat. No.: B12461888
M. Wt: 304.4 g/mol
InChI Key: LWNMIGGEPMXNTE-UHFFFAOYSA-N
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Description

3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 3,4-dimethylphenyl group and a 4-methylbenzenesulfonyl group attached to a formate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE typically involves the esterification of 3,4-dimethylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes further transformations to yield the final product. The sulfonyl group can also participate in various chemical reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE: Similar in structure but contains a trifluoromethyl group instead of a dimethyl group.

    3,4-DIMETHYLPHENYL SULFONYL CHLORIDE: Similar but lacks the formate ester group.

    4-[(3,4-DIMETHYLPHENYL)SULFONYL]-1,2-DIMETHYLBENZENE: Contains additional methyl groups on the aromatic ring.

Uniqueness

3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE is unique due to the presence of both the 3,4-dimethylphenyl and 4-methylbenzenesulfonyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

(3,4-dimethylphenyl) (4-methylphenyl)sulfonylformate

InChI

InChI=1S/C16H16O4S/c1-11-4-8-15(9-5-11)21(18,19)16(17)20-14-7-6-12(2)13(3)10-14/h4-10H,1-3H3

InChI Key

LWNMIGGEPMXNTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2=CC(=C(C=C2)C)C

Origin of Product

United States

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